2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034594-75-5
VCID: VC5108027
InChI: InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22)
SMILES: COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Molecular Formula: C18H15BrN2O2S
Molecular Weight: 403.29

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 2034594-75-5

Cat. No.: VC5108027

Molecular Formula: C18H15BrN2O2S

Molecular Weight: 403.29

* For research use only. Not for human or veterinary use.

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide - 2034594-75-5

Specification

CAS No. 2034594-75-5
Molecular Formula C18H15BrN2O2S
Molecular Weight 403.29
IUPAC Name 2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Standard InChI InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(9-14)18(22)21-10-12-3-2-7-20-17(12)13-6-8-24-11-13/h2-9,11H,10H2,1H3,(H,21,22)
Standard InChI Key ZHPFTSCIMWPOCJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS RN: 1798490-12-6 ) has the molecular formula C₁₈H₁₅BrN₂O₂S and a molecular weight of 403.3 g/mol . Its IUPAC name reflects its intricate structure: a benzamide core substituted with bromine at position 2 and methoxy at position 5, linked via an amide bond to a pyridin-3-ylmethyl group bearing a thiophen-3-yl substituent at position 2 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅BrN₂O₂S
Molecular Weight403.3 g/mol
Melting PointNot reported
Boiling PointNot reported
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3

The absence of reported melting or boiling points underscores the need for further experimental characterization .

Synthetic Pathways and Methodologies

General Synthesis Strategies

The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from analogous benzamide derivatives. A plausible route includes:

  • Formation of the Benzamide Core: Bromination and methoxylation of benzoic acid derivatives, followed by conversion to the acid chloride and subsequent amidation .

  • Pyridine-Thiophene Hybrid Synthesis: Suzuki-Miyaura coupling to introduce the thiophen-3-yl group to the pyridine ring.

  • Final Assembly: Coupling the functionalized pyridine-thiophene intermediate with the benzamide moiety via reductive amination or nucleophilic substitution .

Experimental Insights from Analogous Compounds

A study on N-(pyridin-2-yl)amides demonstrated that α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) and iodine to form amides . Adapting this protocol, the target compound could be synthesized by substituting the aminopyridine component with a thiophene-bearing analog .

Reaction Scheme (Simplified):

  • Bromination:
    Benzoic acid derivative+NBS2-Bromo-5-methoxybenzoic acid\text{Benzoic acid derivative} + \text{NBS} \rightarrow \text{2-Bromo-5-methoxybenzoic acid}

  • Amidation:
    2-Bromo-5-methoxybenzoyl chloride+2-(Thiophen-3-yl)pyridin-3-ylmethanamineTarget compound\text{2-Bromo-5-methoxybenzoyl chloride} + \text{2-(Thiophen-3-yl)pyridin-3-ylmethanamine} \rightarrow \text{Target compound} .

Physicochemical and Spectroscopic Properties

Spectral Characterization

While specific spectral data for this compound are unavailable, analogous benzamides exhibit characteristic signals:

  • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~10 ppm) .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Solubility and Stability

The bromine and methoxy groups enhance lipophilicity, suggesting low aqueous solubility. Stability under acidic/basic conditions remains unstudied but could be inferred from similar halogenated benzamides .

CompoundStructural FeaturesBiological Activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineBromine, pyrimidineCyclin-dependent kinase inhibition
N-(4-Bromophenyl)-N'-(pyridin-3-yloxy)ureaBromine, urea linkageAnticancer activity
Target CompoundBromine, thiophene-pyridineHypothesized kinase/modulator activity

Applications in Drug Development and Materials Science

Therapeutic Prospects

The compound’s hybrid structure positions it as a candidate for:

  • Oncology: Targeting kinases overexpressed in cancers.

  • Neurology: Modulating GABA receptors due to thiophene’s π-π stacking capability .

Material Science Applications

The conjugated thiophene-pyridine system suggests utility in:

  • Organic Electronics: As a charge-transport layer in OLEDs .

  • Sensors: Fluorescence-based detection of metal ions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator